4-氯-6-硝基喹啉-3-甲酸乙酯

描述

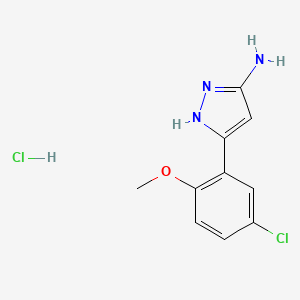

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization, nitration, chlorination, and other functional group transformations. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a related compound, was achieved through a Friedländer reaction promoted by chlorotrimethylsilane (TMSCl) . Another related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was synthesized from 4-methoxyaniline through cyclization, nitration, and chlorination steps . These methods highlight the versatility of quinoline synthesis, which can be adapted to introduce various substituents at different positions on the quinoline ring.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as chloro, nitro, and ester groups, can significantly influence the chemical and physical properties of the compound. NMR spectroscopy is a common technique used to confirm the structure of synthesized quinoline derivatives, as reported for various halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution and ring transformation reactions. For example, chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione underwent substitution reactions with nucleophiles such as sodium azide, amines, and thiophenol, leading to novel quinolinone derivatives . Additionally, the reactivity of quinoline derivatives towards nucleophilic addition and cyclocondensation reactions has been demonstrated in the synthesis of substituted 3-aminoquinolines from nitroarenes and protected ethyl aminocrotonate .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like nitro and chloro can affect the electron density of the quinoline ring, thereby impacting its reactivity. The physical properties such as melting points and solubility are also determined by the substituents present on the quinoline core. For instance, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave-assistance using aluminium metal as a catalyst resulted in a high yield of the product, and its structure was confirmed by melting point measurements and NMR spectrometry .

科学研究应用

杂环化合物的合成

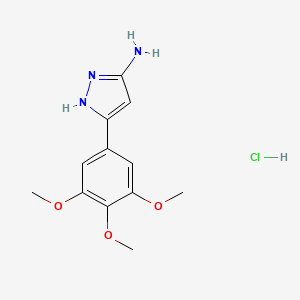

4-氯-6-硝基喹啉-3-甲酸乙酯作为复杂杂环化合物的合成前体。例如,它与水杨醛氧阴离子的相互作用导致了新型 4-氧代-[1,4]苯并恶杂卓[2,3-h]喹啉-3-甲酸乙酯的形成。这些化合物已经通过各种分析技术(包括 X 射线结构测定)进行了表征,并且一些化合物对白色念珠菌表现出良好的抗真菌活性 (Farrayeh、El-Abadelah、Zahra、Haddad 和 Voelte,2013 年)。

催化合成

该化合物还使用新型催化方法合成,例如在微波辅助下由铝金属催化的 Gould-Jacobs 反应,实现了高产率并通过核磁共振光谱和熔点测量确认了产物的结构 (Bao-an,2012 年)。

抗菌药物合成

在潜在抗菌药物的开发中,与母体化合物相关的 6-硝基-4-氧代-1,4-二氢喹啉-3-甲酸的衍生物已被合成,某些衍生物表现出显着的抗菌活性,表明此类化合物在药物化学中的重要性 (Glushkov、Dronova、Elina、Porokhovaya、Padeĭskaya、Radkevich 和 Shipilova,1989 年)。

光谱和理论研究

4-氯-6-硝基喹啉-3-甲酸乙酯衍生物一直是广泛光谱和理论研究的主题,有助于了解它们的电子结构、互变异构形式以及它们的自由基阴离子的性质,这对于它们在包括光动力疗法和光敏剂在内的各个领域的应用至关重要 (Rimarčík、Punyain、Lukes、Klein、Dvoranová、Kelterer、Milata、Lietava 和 Brezová,2011 年)。

抗球虫活性

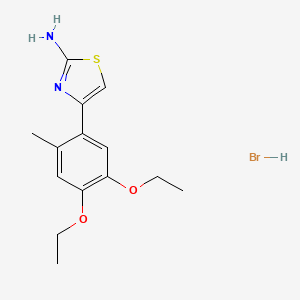

由 4-氯-6-硝基喹啉-3-甲酸乙酯合成的 6-取代苄氧基-7-烷氧基-4-羟基喹啉-3-甲酸乙酯类化合物已证明具有抗球虫活性,这在兽医学和家禽业中引起了极大兴趣 (Zou、Yan、Weng、Li、Wu、Wang 和 Wang,2009 年)。

属性

IUPAC Name |

ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-14-10-4-3-7(15(17)18)5-8(10)11(9)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLBXSAYGSUOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540574 | |

| Record name | Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103514-54-1 | |

| Record name | Ethyl 4-chloro-6-nitro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103514-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)